Vinyl(3,3,3-trifluoropropyl)dimethylsilane
Overview
Description
Vinyl(3,3,3-trifluoropropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H13F3Si. It is characterized by the presence of a vinyl group and a trifluoropropyl group attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl(3,3,3-trifluoropropyl)dimethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane reacts with a trifluoropropylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Vinyl(3,3,3-trifluoropropyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The trifluoropropyl group can be reduced to form non-fluorinated propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Non-fluorinated propyl derivatives
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Vinyl(3,3,3-trifluoropropyl)dimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the development of bio-compatible materials and as a reagent in biochemical assays[][7].
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which Vinyl(3,3,3-trifluoropropyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the trifluoropropyl group imparts hydrophobicity and chemical resistance. These properties make it an effective component in materials that require durability and stability .
Comparison with Similar Compounds
Similar Compounds
- Vinyltrimethylsilane
- Vinyltriethoxysilane
- Vinylmethyldichlorosilane
Uniqueness
Vinyl(3,3,3-trifluoropropyl)dimethylsilane stands out due to the presence of the trifluoropropyl group, which provides enhanced chemical resistance and hydrophobicity compared to other vinylsilanes. This makes it particularly valuable in applications where these properties are critical.
Properties
IUPAC Name |
ethenyl-dimethyl-(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3Si/c1-4-11(2,3)6-5-7(8,9)10/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTCVUKBAJMTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623556 | |
Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84442-77-3 | |
Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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